[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine
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Description
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine , also known by its chemical formula C₁₀H₁₂F₃NO , is a compound with intriguing properties. Its molecular structure combines a phenyl ring with a trifluoropropoxy group, resulting in a fascinating chemical entity.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through a series of reactions to achieve the desired product. While specific synthetic routes may vary, the trifluoropropoxy substitution on the phenyl ring is critical for obtaining [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine.
Molecular Structure Analysis
The molecular structure of [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine reveals its unique arrangement. The phenyl ring provides aromaticity, while the trifluoropropoxy group imparts electron-withdrawing properties. The nitrogen atom in the amine functional group contributes to its basicity.
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance:
- Acylation : The amine group can undergo acylation reactions, leading to amides or imides.
- Reductive Amination : By reacting with an aldehyde or ketone, [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine can form secondary or tertiary amines.
- Substitution Reactions : The trifluoropropoxy group may undergo nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine likely exhibits a specific melting point.
- Solubility : Its solubility in various solvents impacts its practical use.
- Stability : Consider stability under different conditions (e.g., temperature, light, and moisture).
Safety And Hazards
- Toxicity : Assess its toxicity profile, especially considering the trifluoropropoxy moiety.
- Handling Precautions : Researchers should follow safety protocols during synthesis and handling.
- Environmental Impact : Evaluate its environmental persistence and potential harm.
Future Directions
Future research could explore:
- Applications : Investigate its potential as a catalyst, ligand, or pharmacophore.
- Derivatives : Synthesize derivatives with modified substituents.
- Biological Activity : Explore its interactions with biological targets.
properties
IUPAC Name |
[4-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKUGFBHKFYLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine |
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